molecular formula C18H21IN2O2 B4024377 1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide

1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B4024377
M. Wt: 424.3 g/mol
InChI Key: DBLZDBJSKAYJFC-UHFFFAOYSA-M
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Description

The chemical compound belongs to the benzimidazole class, known for its diverse applications in materials science, pharmaceuticals, and organic electronics. Although specific studies on "1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide" are limited, insights can be derived from related compounds within the benzimidazole family and their known properties and synthesis methods.

Synthesis Analysis

Benzimidazoles and their derivatives are typically synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For substituted benzimidazoles like the compound , modifications in the synthesis process, such as the introduction of benzyloxy and hydroxypropyl groups, are crucial. The synthesis process often involves several steps, including the formation of intermediate compounds and subsequent functional group transformations (Holbrey et al., 2003).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents attached to this core structure significantly influence the compound's electronic and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are instrumental in elucidating the detailed structure and confirming the presence of specific functional groups (Akkurt et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, depending on their functional groups. The presence of a benzyloxy group may facilitate nucleophilic substitution reactions, while the hydroxypropyl group could be involved in esterification or etherification reactions. These chemical properties allow for the further functionalization of the molecule and its application in synthesis and material science (Sánchez-Moreno et al., 2003).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are largely determined by their molecular structure and substituents. For example, the introduction of hydroxy and benzyloxy groups might increase solubility in polar solvents, affecting their application in liquid formulations and reactions (Eriksen et al., 1998).

Chemical Properties Analysis

The chemical behavior of "1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide" in reactions is influenced by its functional groups. For instance, the iodide ion might participate in nucleophilic substitution reactions, while the methyl group on the imidazole ring can affect the compound's basicity and nucleophilicity. Understanding these chemical properties is essential for harnessing the compound's potential in synthesis and material applications (Naresh et al., 2014).

properties

IUPAC Name

1-(3-methylbenzimidazol-3-ium-1-yl)-3-phenylmethoxypropan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O2.HI/c1-19-14-20(18-10-6-5-9-17(18)19)11-16(21)13-22-12-15-7-3-2-4-8-15;/h2-10,14,16,21H,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLZDBJSKAYJFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C2=CC=CC=C21)CC(COCC3=CC=CC=C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Benzyloxy-2-hydroxy-propyl)-1-methyl-3H-benzoimidazol-1-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
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1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
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1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
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1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
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1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 6
1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide

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